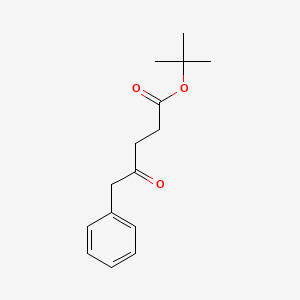

Tert-butyl 4-oxo-5-phenylpentanoate

Descripción

Tert-butyl 4-oxo-5-phenylpentanoate is an ester derivative of 4-oxo-5-phenylpentanoic acid, featuring a tert-butyl group as the esterifying alcohol. This compound is structurally characterized by a ketone group at the 4-position, a phenyl group at the 5-position, and a bulky tert-butyl ester moiety. It is primarily utilized in organic synthesis as an intermediate, particularly in the construction of complex molecules such as pharmaceuticals or natural products.

Propiedades

IUPAC Name |

tert-butyl 4-oxo-5-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-15(2,3)18-14(17)10-9-13(16)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNPCIQEMIVIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-5-phenylpentanoate typically involves the esterification of 4-oxo-5-phenylpentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-oxo-5-phenylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various esters and amides.

Aplicaciones Científicas De Investigación

Tert-butyl 4-oxo-5-phenylpentanoate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which tert-butyl 4-oxo-5-phenylpentanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active intermediates that participate in various biochemical reactions. These intermediates can interact with enzymes, receptors, and other cellular components, modulating biological processes .

Comparación Con Compuestos Similares

Structural and Molecular Differences

The tert-butyl, ethyl, and isopropyl esters of 4-oxo-5-phenylpentanoate differ in their ester alkyl groups, leading to variations in steric bulk, lipophilicity, and electronic effects. Key structural distinctions include:

The tert-butyl group imparts significant steric bulk, which can influence reaction kinetics and selectivity in synthetic pathways.

Physical Properties

- Solubility : Tert-butyl esters are more lipophilic than ethyl or isopropyl derivatives, reducing water solubility. Ethyl and isopropyl esters are soluble in common organic solvents (e.g., hexane, ethyl acetate) .

- Stability : Tert-butyl esters are resistant to hydrolysis under basic conditions but cleaved under strong acids (e.g., HCl), making them useful as protecting groups. Ethyl esters are more prone to hydrolysis .

Actividad Biológica

Tert-butyl 4-oxo-5-phenylpentanoate (CAS Number: 1820648-93-8) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a phenyl ring, and a keto functional group, which contribute to its unique properties and biological interactions. The molecular formula is CHO, with a molecular weight of 248.32 g/mol.

Enzyme Modulation

This compound may interact with enzymes through hydrogen bonding and hydrophobic interactions facilitated by its phenyl group. This interaction can modulate enzyme activity, influencing metabolic pathways. For example, compounds with similar structural motifs have been studied for their ability to inhibit specific enzymes involved in metabolic processes, suggesting that this compound might possess similar capabilities.

Structure–Activity Relationship (SAR) Studies

Recent SAR studies have highlighted the importance of various substituents on the biological activity of related compounds. For example, modifications in the position of functional groups significantly affect the inhibitory potency against specific targets. Such findings imply that small changes in the structure of this compound could lead to enhanced biological activity or selectivity for certain enzymes or receptors.

Toxicological Studies

Toxicological evaluations have indicated that compounds within the same class as this compound may exhibit moderate acute toxicity. For instance, related compounds demonstrated median lethal dose (LD50) values ranging from 300 to 2000 mg/kg body weight. Understanding these toxicity profiles is crucial for evaluating the safety and therapeutic potential of this compound in clinical settings.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl group, phenyl ring, keto group | Potential enzyme modulation; possible antimicrobial |

| Ethyl 4-amino-5-phenylpentanoate | Ethyl ester, amino group | Anti-inflammatory properties; enzyme interaction |

| Tert-butyl 4-amino-5-methylpentanoate | Tert-butyl group, amino group | Higher lipophilicity; potential pharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.